5-(3,5-Difluorophenyl)pyrazolidine-3-carboxylic acid
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Overview
Description
5-(3,5-Difluorophenyl)pyrazolidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Difluorophenyl)pyrazolidine-3-carboxylic acid typically involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Difluorophenyl)pyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-diones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include pyrazolidine-3,5-diones, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
5-(3,5-Difluorophenyl)pyrazolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine-3,5-dione: Known for its uricosuric activity.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Pyrrolidine-2,5-dione: Used in drug discovery for its versatile biological activities.
Uniqueness
5-(3,5-Difluorophenyl)pyrazolidine-3-carboxylic acid is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10F2N2O2 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)pyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(10(15)16)14-13-8/h1-3,8-9,13-14H,4H2,(H,15,16) |
InChI Key |
RGEPYWMTAKONHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C(=O)O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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